molecular formula C18H16N4OS B11228531 2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228531
M. Wt: 336.4 g/mol
InChI Key: QQNMSQLCJALUDE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused triazolopyrimidine core. This scaffold is recognized for its versatility in medicinal chemistry due to its ability to interact with diverse biological targets, including tubulin, carbonic anhydrases, and kinases . The compound’s structure includes a 4-methoxyphenethyl group at position 2 and a 3-thienyl substituent at position 7 (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for binding affinity and metabolic stability.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16N4OS/c1-23-15-5-2-13(3-6-15)4-7-17-20-18-19-10-8-16(22(18)21-17)14-9-11-24-12-14/h2-3,5-6,8-12H,4,7H2,1H3

InChI Key

QQNMSQLCJALUDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

Preparation Methods

Method 1: Direct Substitution

7-(3-Thienyl)triazolopyrimidine with a leaving group (e.g., Cl) at position 2 reacts with 4-methoxyphenethylamine in the presence of a base.

Reagents/ConditionsYieldSource
4-Methoxyphenethylamine, DIPEA, CH₃CN, 80°C, 12–24 hours50–65%

Method 2: Amide Coupling

If position 2 is functionalized as a carboxylic acid, amide bond formation with 4-methoxyphenethylamine is achieved using EDCI/HOBt.

Reagents/ConditionsYieldSource
EDCI, HOBt, DMF, rt, 4–6 hours70–80%

Purification and Characterization

  • Column Chromatography : Silica gel with EtOAc/petroleum ether gradients.

  • Spectroscopic Analysis :

    • ¹H NMR : Confirm aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.8–3.9 ppm).

    • HRMS : Verify molecular formula (C₁₉H₁₆N₄O₂S).

Critical Reaction Parameters

Suzuki Coupling Optimization

ParameterImpact on Yield
Catalyst Loading5 mol% Pd catalyst → 75% yield; 10 mol% → no improvement.
Boronic Acid Purity>95% purity required for >70% yield.
Reaction Time12–18 hours → optimal conversion.

Substitution Reaction Challenges

  • Steric Hindrance : Bulky 4-methoxyphenethylamine may reduce reactivity at position 2.

  • Byproduct Formation : Competing dehydrohalogenation in polar aprotic solvents.

Data Tables: Comparative Reaction Yields

Table 1: Suzuki Coupling Yields with Different Catalysts

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄NoneNa₂CO₃Dioxane65
PdCl₂(dppf)dppfCs₂CO₃DMF78
Pd(OAc)₂XPhosK₃PO₄Toluene72

Table 2: Substitution Reactions at Position 2

ReagentConditionsYield (%)
4-MethoxyphenethylamineDIPEA, CH₃CN, 80°C58
4-MethoxyphenethylamineEDCI/HOBt, DMF76

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.

Scientific Research Applications

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine with structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Key Findings Reference
2-(4-Methoxyphenethyl)-7-(3-thienyl) 2: 4-Methoxyphenethyl; 7: 3-Thienyl Hypothesized to enhance tubulin binding due to methoxy group’s electron-donating effects
S1-TP 2: 4-Methoxyphenyl; 5: Chloromethyl Exhibited reversible redox behavior; potential for electrochemical drug monitoring
7-(2-Fluorophenyl)-... 7: 2-Fluorophenyl Improved metabolic stability; fluorine enhanced hydrophobic interactions
5-Phenyl-7-(4-chlorophenyl) 5: Phenyl; 7: 4-Chlorophenyl Moderate cytotoxicity (IC₅₀: ~20 µM) against HT-1080 fibrosarcoma cells
B-series (Vasodilators) 2: Benzylthio; 7: Methyl Para-bromo substitution (B-series) showed 100% inhibition of vascular spasms at 10⁻⁴ M
Compound 19 (Anticancer) 7: 3-Fluorophenylamino; 5: Methyl IC₅₀: 6.1 µM (HT-1080), 12.3 µM (Bel-7402); tubulin polymerization promotion mechanism

Key Structural-Activity Relationship (SAR) Insights

Position 2 Modifications :

  • The 4-methoxyphenethyl group in the target compound likely enhances solubility and target engagement compared to smaller substituents (e.g., methyl or phenyl). Analogous compounds with bulkier 2-position groups (e.g., benzylthio in B-series) showed superior vasodilatory activity .
  • Substitution with electron-donating groups (e.g., methoxy) at position 2 may improve binding to tubulin, as seen in related anticancer agents .

This contrasts with fluorine-substituted analogs (e.g., 7-(2-fluorophenyl)), where electronic effects dominate . Thienyl groups may confer metabolic resistance compared to phenyl rings, as sulfur-containing heterocycles often evade common oxidative pathways .

Anticancer Activity: The compound shares a scaffold with Compound 19 (IC₅₀: 6.1 µM), which inhibits tubulin polymerization via a non-paclitaxel binding site . The 3-thienyl group in the target compound could mimic the steric and electronic effects of fluorophenyl groups in active analogs.

Electrochemical Behavior :

  • Unlike S1-TP (chloromethyl substituent), the target compound lacks electroactive groups, suggesting lower redox activity. However, the thienyl moiety may enable unique charge-transfer interactions .

Biological Activity

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound features a triazole ring fused with a pyrimidine structure and is characterized by the presence of both a methoxyphenethyl group and a thienyl group. These structural attributes contribute to its potential biological activities, particularly in medicinal chemistry.

Biological Activities

Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant biological activities including antiviral, anticancer, and antibacterial properties. Below are detailed findings regarding the biological activity of this compound.

Antiviral Activity

Studies suggest that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine may function as effective antiviral agents. For instance:

  • Mechanism of Action : Compounds in this class have been shown to inhibit critical viral protein-protein interactions necessary for viral replication. Specifically, the compound may target influenza virus proteins similar to other derivatives that inhibit PA-PB1 interactions crucial for viral life cycles.
  • Potential Applications : The unique substitution patterns of this compound may enhance its selectivity and efficacy against specific viral targets compared to other similar compounds.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Lines Tested : In vitro studies have demonstrated that related triazolo-pyrimidines exhibit antiproliferative effects against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.
  • IC50 Values : For example, certain derivatives have shown IC50 values as low as 0.53 μM against HCT-116 cells and 3.91 μM against MCF-7 cells, indicating potent cytotoxicity .

Antibacterial Activity

The antibacterial properties of compounds in this class have also been documented:

  • Comparative Studies : In vitro tests have shown that several synthesized derivatives demonstrate comparable antibacterial activity to established antibiotics such as ampicillin and fluconazole. This suggests potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The unique structure of this compound may enhance its biological activity:

  • Substituent Effects : The presence of both methoxy and thienyl groups may influence the compound's interaction with biological targets. This could lead to improved binding affinities and therapeutic profiles compared to other derivatives lacking these substituents.

Research Findings Summary Table

Compound NameStructural FeaturesBiological Activity
This compoundMethoxyphenethyl at C-2; Thienyl at C-7Antiviral; Anticancer; Antibacterial
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidinePhenyl at C-5Cytotoxic agent against MCF-7 (IC50 = 3.91 μM)
7-(Furan-2-yl)-3-[(6-propan-2-ylpyridin-2-yl)methyl][1,2,4]triazolo-pyrimidin-5-amineFuran substituent at C-7Potential anti-inflammatory properties

Case Studies

Several case studies highlight the efficacy of triazolo-pyrimidines in various therapeutic applications:

  • Antiproliferative Studies : A series of triazolo-pyrimidine derivatives were synthesized and tested for antiproliferative activity against MGC-803 and HCT-116 cell lines. One derivative exhibited an IC50 value of 9.47 μM against MGC-803 cells and induced apoptosis through ERK signaling pathway inhibition .
  • Antiviral Mechanism Exploration : Interaction studies using surface plasmon resonance (SPR) techniques demonstrated binding affinities between synthesized triazolo-pyrimidines and viral proteins involved in replication processes. These studies are crucial for understanding the mechanism by which these compounds exert antiviral effects.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine?

The compound is typically synthesized via nucleophilic substitution reactions. A key intermediate, 7-chloro-5-substituted-[1,2,4]triazolo[1,5-a]pyrimidine, reacts with 2-(4-methoxyphenyl)ethylamine under nitrogen in solvents like N-methylpyrrolidone (NMP) at room temperature . Alternative methods include one-pot multicomponent reactions using aromatic aldehydes, triazole derivatives, and β-keto esters catalyzed by APTS (3-aminopropyltriethoxysilane) in ethanol . Optimizing reaction conditions (e.g., solvent choice, temperature) is critical for yield improvement.

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and electronic environments (e.g., methoxyphenethyl and thienyl groups) .
  • X-ray crystallography : Resolves bond angles, torsion angles, and crystal packing. For example, derivatives like N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been characterized using single-crystal XRD .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?

SAR studies involve systematic substitution at the C-5, C-7, and triazole positions:

  • C-5 modifications : Electron-withdrawing groups (e.g., chloro, fluoro) enhance interactions with hydrophobic enzyme pockets .
  • C-7 thienyl group : The 3-thienyl moiety contributes to π-π stacking in enzyme binding sites, as seen in analogous microtubule-targeting triazolopyrimidines .
  • Methoxyphenethyl chain : Enhances solubility and modulates pharmacokinetics via hydrogen bonding with polar residues . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities to targets like adenosine receptors or tubulin .

Q. How are photophysical and redox properties characterized for this compound?

  • UV-Vis spectroscopy : Measures absorption maxima (e.g., push-pull systems with aryl substituents show red-shifted bands due to extended conjugation) .
  • Cyclic voltammetry : Evaluates redox behavior; electron-rich substituents (e.g., methoxy) lower oxidation potentials, indicating antioxidant potential .
  • Fluorescence quenching : Assesses interactions with biological macromolecules (e.g., DNA intercalation or protein binding) .

Q. What in vitro assays are used to evaluate its anticancer potential?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Targets kinases (e.g., EGFR) or tubulin polymerization, with IC50_{50} values compared to reference drugs like paclitaxel .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .

Q. How can synthetic challenges, such as low yields or byproduct formation, be mitigated?

  • Catalyst optimization : APTS improves reaction efficiency in one-pot syntheses compared to toxic alternatives like TMDP .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity of amines .
  • Purification techniques : Column chromatography with gradients of ethyl acetate/hexane isolates pure products, while recrystallization in ethanol removes impurities .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME estimates absorption (LogP), metabolism (CYP450 interactions), and toxicity (AMES test). The methoxyphenethyl group may improve blood-brain barrier penetration .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic structure with reactivity .

Q. How are crystallographic data used to optimize derivative design?

Crystal structures reveal intermolecular interactions (e.g., hydrogen bonds between NH groups and carbonyl oxygens) that stabilize active conformations. For example, N-(4-chlorophenyl) derivatives form dimeric structures via N–H···N bonds, informing scaffold rigidity requirements .

Contradictions and Limitations

  • Toxicity of reagents : TMDP, though efficient, poses safety risks, necessitating greener alternatives like APTS .
  • Biological variability : Inconsistent IC50_{50} values across cell lines (e.g., 0.38–1.02 μM in ) highlight the need for standardized assay protocols.

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